molecular formula C6H13I2N B3007587 4-(Iodomethyl)piperidine hydroiodide CAS No. 854904-32-8

4-(Iodomethyl)piperidine hydroiodide

Cat. No.: B3007587
CAS No.: 854904-32-8
M. Wt: 352.986
InChI Key: BJFVNSPGFGLFBH-UHFFFAOYSA-N
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Description

4-(Iodomethyl)piperidine hydroiodide is a chemical compound with the molecular formula C6H13I2N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)piperidine hydroiodide typically involves the iodination of piperidine derivatives. One common method includes the reaction of piperidine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactions. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)piperidine hydroiodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Iodomethyl)piperidine hydroiodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)piperidine hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cancer progression by blocking their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Iodomethyl)piperidine hydroiodide is unique due to the presence of the iodomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and biological studies .

Properties

IUPAC Name

4-(iodomethyl)piperidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN.HI/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFVNSPGFGLFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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